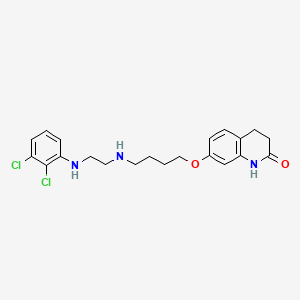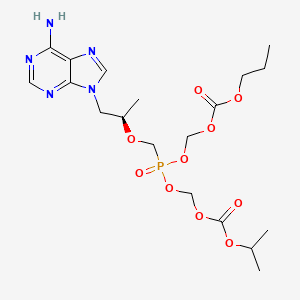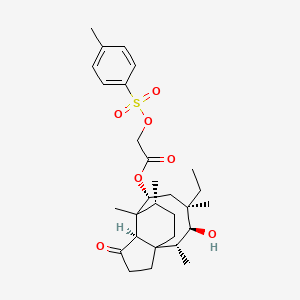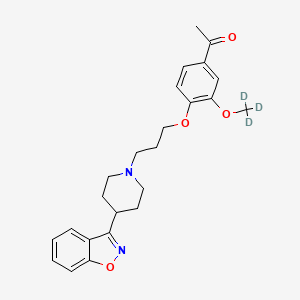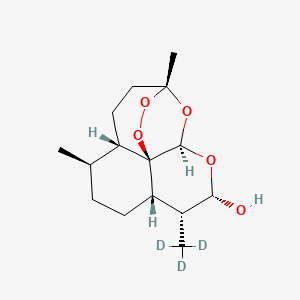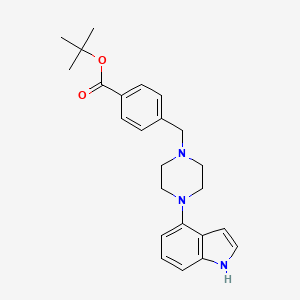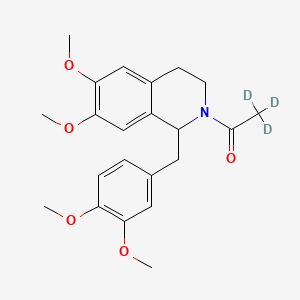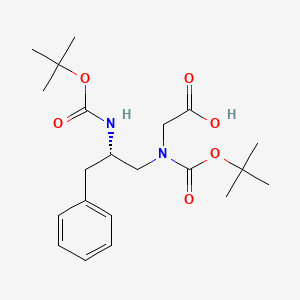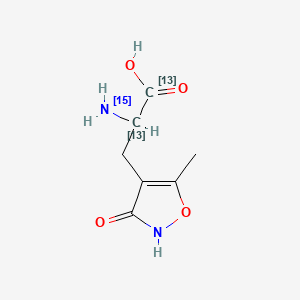
(R,S)-|A-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N
Übersicht
Beschreibung
“(R,S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N” is a product used for proteomics research . It is also known by other synonyms such as “D,L-α-Amino-3-hydroxy-5-methylisoxazole-4-propionic Acid-13C2,15N” and "AMPA-13C2,15N" .
Physical And Chemical Properties Analysis
The molecular weight of “(R,S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N” is 189.14 . It appears as a brown to dark brown solid . It is very slightly soluble in water when heated .Wissenschaftliche Forschungsanwendungen
Agonist and Antagonist Studies
(R,S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) is extensively studied as an agonist at central glutamic acid receptors. Research by Lauridsen et al. (1985) focused on synthesizing AMPA analogues and testing their in vitro activity as agonists and antagonists at these receptors. They discovered that AMPA and some analogues act as agonists at a subtype of physiological glutamic acid receptors, suggesting their potential role in neurotransmission and receptor activation studies (Lauridsen, Honoré, & Krogsgaard‐Larsen, 1985).
Enantiomeric Resolution and Binding Affinity
Hansen et al. (1983) and Hansen et al. (1989) conducted studies on the enantiomeric resolution of AMPA, revealing insights into its binding affinity and enantioselective activities. Their work showed that different enantiomers of AMPA have varying degrees of efficacy in displacing racemic AMPA from binding sites on rat brain synaptic membranes, aligning with their excitatory potencies. This research contributes to understanding the structural-functional relationship of AMPA receptors (Hansen, Lauridsen, Nielsen, & Krogsgaard‐Larsen, 1983); (Hansen, Nielsen, Krogsgaard‐Larsen, Brehm, Nielsen, & Curtis, 1989).
Neuroprotective and Anticonvulsant Properties
AMPA's potential in neuroprotection and as an anticonvulsant is explored in several studies. Research by Canton et al. (2001) described the synthesis and properties of an AMPA antagonist, RPR 119990, demonstrating its efficacy in an animal model of amyotrophic lateral sclerosis, suggesting AMPA receptor antagonists' role in treating neurodegenerative diseases (Canton et al., 2001). Similarly, other studies have investigated AMPA receptor antagonists for their anticonvulsant effects, emphasizing AMPA receptors' involvement in seizure disorders and potential therapeutic applications (De Sarro, Gitto, Russo, Ferreri Ibbadu, Barreca, De Luca, & Chimirri, 2005).
Synaptic Plasticity and Neurotransmission
AMPA receptors are crucial in synaptic plasticity and neurotransmission. Gomes et al. (2003) reviewed the dynamic regulation of AMPA receptors, highlighting their role in synaptic plasticity and the impact of protein phosphorylation on their activity and synaptic localization. This research provides insights into the mechanisms underlying fast excitatory responses in the central nervous system (Gomes, Correia, Carvalho, & Duarte, 2003).
Wirkmechanismus
Target of Action
The compound, also known as (R,S)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N, is a derivative of oxazole . Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities . .
Mode of Action
The mode of action of oxazole derivatives can vary depending on the specific derivative and its substitution pattern . These compounds have been found to exhibit various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities
Biochemical Pathways
Oxazole derivatives can affect various biochemical pathways due to their wide range of biological activities . .
Result of Action
The result of the compound’s action would depend on its specific biological activity. Oxazole derivatives have been found to exhibit a wide range of biological activities . .
Biochemische Analyse
Biochemical Properties
Oxazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the substitution pattern in the oxazole derivatives .
Cellular Effects
Oxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/i5+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDAMDVQRQNNHZ-QIOHBQFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NO1)C[13CH]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)
